molecular formula C12H13F7OSi B2386058 Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane CAS No. 2185840-22-4

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane

Cat. No. B2386058
CAS RN: 2185840-22-4
M. Wt: 334.309
InChI Key: QZDPPYBFUNDGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a chemical compound with the molecular formula C12H13F7OSi . It is related to other compounds such as 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether and Trifluoromethyltrimethylsilane , which are used in various applications including as electrolyte solvents and diluents in battery technologies , and as reagents in organic chemistry for the introduction of the trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane includes a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Chemical Reactions Analysis

While specific chemical reactions involving Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane are not detailed in the retrieved sources, related compounds such as Trifluoromethyltrimethylsilane are known to react with aldehydes and ketones to give a trimethylsilyl ether .

Scientific Research Applications

High-Voltage Li-rich Mn-based Layered Cathode Materials

This compound plays a pivotal role in improving the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . A fluoroether was added to 1.2 mol·L −1 LiPF 6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li 1.18 Mn 0.50 Ni 0.26 Co 0.06 O 2 (LMNC) .

Trifluoromethylating Agent

Trimethyl (trifluoromethyl)silane can be used as a trifluoromethylating agent in several processes . These include the conversion of N - (tert -butylsulfinyl)-imines to trifluoromethylated amines, conversion of trans -enones to trans -α-trifluoromethyl silyl ethers, and trifluoromethylation of azomethine imines .

Surface Stabilizers for Water-Based Paints

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) are widely used primarily as surface stabilizers for water-based paints .

Plasticizers

These compounds are also used as plasticizers . TMPD-DB is widely used as a plasticizer in products like weather stripping, furniture, wallpaper, vinyl flooring, sporting goods, traffic cones, vinyl gloves, inks, water-based paints, and toys .

Coalescent for Latex Paints

This compound is employed in the pharma industry and as a coalescent for latex paints .

Solvents for Cosmetics and Personal Care

It finds applications in coatings, nail care, printing inks, solvents for cosmetics and personal care .

Mechanism of Action

The mechanism of action for related compounds like Trifluoromethyltrimethylsilane involves the generation of a highly reactive trifluoromethide intermediate, which attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

properties

IUPAC Name

trimethyl-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F7OSi/c1-21(2,3)12(18,19)11(16,17)20-9-6-4-5-8(7-9)10(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDPPYBFUNDGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC(=C1)C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F7OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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